(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
188530-20-3
VCID:
VC0060637
InChI:
InChI=1S/C68H89N15O25S/c1-6-44(68(104)108-36(2)60(96)80-52(35-84)67(103)75-46(59(69)95)13-7-8-30-72-61(97)38-16-18-39(19-17-38)81-82-40-20-22-41(23-21-40)83(4)5)74-62(98)47(24-27-55(87)88)76-63(99)48(25-28-56(89)90)77-65(101)50(79-64(100)49(26-29-57(91)92)78-66(102)51(34-58(93)94)73-37(3)85)33-54(86)71-32-31-70-45-14-9-12-43-42(45)11-10-15-53(43)109(105,106)107/h9-12,14-23,36,44,46-52,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t36-,44-,46-,47-,48-,49-,50-,51-,52-/m0/s1
SMILES:
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Molecular Formula:
C68H89N15O25S
Molecular Weight:
1548.6 g/mol
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 188530-20-3
Cat. No.: VC0060637
Molecular Formula: C68H89N15O25S
Molecular Weight: 1548.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188530-20-3 |
|---|---|
| Molecular Formula | C68H89N15O25S |
| Molecular Weight | 1548.6 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C68H89N15O25S/c1-6-44(68(104)108-36(2)60(96)80-52(35-84)67(103)75-46(59(69)95)13-7-8-30-72-61(97)38-16-18-39(19-17-38)81-82-40-20-22-41(23-21-40)83(4)5)74-62(98)47(24-27-55(87)88)76-63(99)48(25-28-56(89)90)77-65(101)50(79-64(100)49(26-29-57(91)92)78-66(102)51(34-58(93)94)73-37(3)85)33-54(86)71-32-31-70-45-14-9-12-43-42(45)11-10-15-53(43)109(105,106)107/h9-12,14-23,36,44,46-52,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t36-,44-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
| Standard InChI Key | ZSPCEIIZWBOWTM-CNMUVKLKSA-N |
| Isomeric SMILES | CC[C@@H](C(=O)O[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
| SMILES | CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
| Canonical SMILES | CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator